3,3-Diphenyl-3H-benzo[f]chromene
Overview
Description
3,3-Diphenyl-3H-benzo[f]chromene is a research chemical compound used in the preparation and photochromism of naphthopyrans, pyranoquinolines, pyranoquinazolines, and pyranoquinoxalines .
Synthesis Analysis
The synthesis of 3,3-diphenyl-3H-benzo[f]chromenes involves the use of an aza-15-crown-5-ether unit or a dimethylamino group. A spectrokinetic study of light-controlled complexation of these compounds with Ca2+ in acetonitrile has been reported .
Chemical Reactions Analysis
The chemical reactions involving 3,3-Diphenyl-3H-benzo[f]chromene are related to its photochromic behavior. The affinity of the azacrown chromene to Ca2+ decreases substantially upon a photoinduced ring-opening reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Diphenyl-3H-benzo[f]chromene include a molecular weight of 334.4 g/mol, a computed XLogP3-AA of 6.7, no hydrogen bond donors, one hydrogen bond acceptor, two freely rotating bonds, and a topological polar surface area of 9.2 Ų .
Scientific Research Applications
Photochromism and Spectrokinetic Properties
- Photochromism in Crystals : 3,3-Diphenyl-3H-benzo[f]chromene demonstrates photochromism in crystalline states. This property is shared among certain chromene compounds and is significant in the study of photoresponsive materials (Hobley et al., 2000).
- Light-Controlled Complexation : It is involved in light-controlled complexation, particularly its compounds containing an aza-15-crown-5-ether unit or a dimethylamino group, showing varied cation-binding capacities under UV irradiation (Fedorova et al., 2003).
- Excited State Dynamics : The photodynamics of chromenes, including 3,3-Diphenyl-3H-benzo[f]chromene, have been studied using nano- and femtosecond time-resolved techniques, providing insights into molecular dynamics after photoexcitation (Gentili et al., 2004).
Synthesis and Chemical Reactions
- Synthetic Methods : Innovative synthesis methods for derivatives of 3,3-Diphenyl-3H-benzo[f]chromene have been developed, such as ultrasound-assisted one-pot synthesis, highlighting its chemical versatility (Sandaroos & Damavandi, 2013).
- Complexation with Metal Cations : Studies show its ability to form complexes with various metal cations, affecting the spectroscopic and kinetic behavior of its photomerocyanine isomers. This property is crucial for applications in materials science and coordination chemistry (Chebun’kova et al., 2005).
Applications in Materials Science
- Optical Properties : The optical properties of diphenyl-chromene derivatives, including 3,3-Diphenyl-3H-benzo[f]chromene, have been extensively studied, contributing to the development of photochromic materials and their potential use in various technologies (Arnall-Culliford et al., 2003).
- Molecular Structure and Photodynamics : The investigation into its molecular structure and photodynamics in different matrices, such as ormosil matrix coatings, reveals its potential for advanced material applications (Fang et al., 2015).
Scientific Research Applications of 3,3-Diphenyl-3H-benzo[f]chromene
Photochromism and Spectrokinetic Properties
- Photochromism in Crystals : 3,3-Diphenyl-3H-benzo[f]chromene demonstrates photochromism in crystalline states. This property is shared among certain chromene compounds and is significant in the study of photoresponsive materials (Hobley et al., 2000).
- Light-Controlled Complexation : It is involved in light-controlled complexation, particularly its compounds containing an aza-15-crown-5-ether unit or a dimethylamino group, showing varied cation-binding capacities under UV irradiation (Fedorova et al., 2003).
- Excited State Dynamics : The photodynamics of chromenes, including 3,3-Diphenyl-3H-benzo[f]chromene, have been studied using nano- and femtosecond time-resolved techniques, providing insights into molecular dynamics after photoexcitation (Gentili et al., 2004).
Synthesis and Chemical Reactions
- Synthetic Methods : Innovative synthesis methods for derivatives of 3,3-Diphenyl-3H-benzo[f]chromene have been developed, such as ultrasound-assisted one-pot synthesis, highlighting its chemical versatility (Sandaroos & Damavandi, 2013).
- Complexation with Metal Cations : Studies show its ability to form complexes with various metal cations, affecting the spectroscopic and kinetic behavior of its photomerocyanine isomers. This property is crucial for applications in materials science and coordination chemistry (Chebun’kova et al., 2005).
Applications in Materials Science
- Optical Properties : The optical properties of diphenyl-chromene derivatives, including 3,3-Diphenyl-3H-benzo[f]chromene, have been extensively studied, contributing to the development of photochromic materials and their potential use in various technologies (Arnall-Culliford et al., 2003).
- Molecular Structure and Photodynamics : The investigation into its molecular structure and photodynamics in different matrices, such as ormosil matrix coatings, reveals its potential for advanced material applications (Fang et al., 2015).
properties
IUPAC Name |
3,3-diphenylbenzo[f]chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c1-3-10-20(11-4-1)25(21-12-5-2-6-13-21)18-17-23-22-14-8-7-9-19(22)15-16-24(23)26-25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNJVRNPJVYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063365 | |
Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-3H-benzo[f]chromene | |
CAS RN |
4222-20-2 | |
Record name | 3,3-Diphenyl-3H-naphtho[2,1-b]pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4222-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Naphtho(2,1-b)pyran, 3,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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